Camptothecin-20(S)-O-propionate
Overview
Description
Preparation Methods
CZ-48 is synthesized through a series of chemical reactions involving nicotinamide mononucleotide (NMN) derivatives. The synthetic route typically involves the esterification of natural camptothecin with propionic anhydride . The compound is then purified and characterized to ensure its purity and stability . Industrial production methods for CZ-48 involve large-scale synthesis and purification processes to obtain the compound in sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
CZ-48 undergoes several types of chemical reactions, including:
Oxidation: CZ-48 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: CZ-48 can undergo substitution reactions with different reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CZ-48 has a wide range of scientific research applications, including:
Chemistry: CZ-48 is used as a tool compound to study the activation of SARM1 and inhibition of CD38.
Medicine: CZ-48 has shown potential as an anti-cancer agent due to its ability to induce non-apoptotic cell death.
Industry: CZ-48 is used in the development of new therapeutic agents and as a research tool in drug discovery.
Mechanism of Action
CZ-48 exerts its effects by selectively activating SARM1 and inhibiting CD38. The activation of SARM1 by CZ-48 involves a conformational change in the auto-inhibitory domain and dimerization of its catalytic domain . This activation leads to the production of cyclic ADP-ribose (cADPR), depletion of NAD and ATP, and induction of non-apoptotic cell death . CZ-48 acts as a specific modulator of SARM1 functions in cells, making it a valuable tool for studying its enzymatic activity and functions .
Comparison with Similar Compounds
CZ-48 is unique in its selective activation of SARM1 and inhibition of CD38. Similar compounds include:
Nicotinamide mononucleotide (NMN): An endogenous activator of SARM1.
VMN: Another NMN analog that activates SARM1.
Nisoldipine derivatives: These compounds have been identified as covalent inhibitors of SARM1.
CZ-48 stands out due to its higher cyclase activity and selective activation of SARM1, making it more efficient in elevating cADPR compared to other similar compounds .
Properties
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28/h5-10H,3-4,11-12H2,1-2H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNIQYLWIPCLNY-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173074 | |
Record name | Camptothecin-20-O-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194414-69-2 | |
Record name | Camptothecin-20-O-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194414692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camptothecin-20-O-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CZ-48 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S145C552U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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